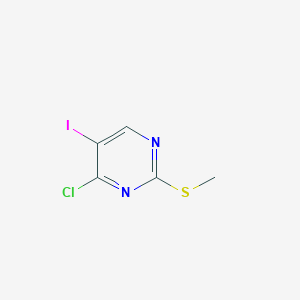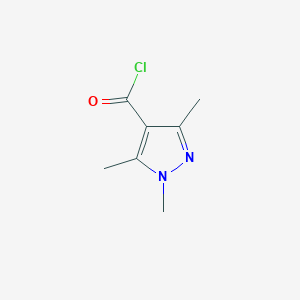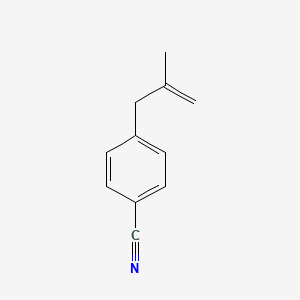
3-(4-Cyanophenyl)-2-methyl-1-propene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(4-Cyanophenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use . Another compound, “N-BOC-3-(4-Cyanophenyl)oxaziridine”, is also used as a laboratory chemical .
Synthesis Analysis
While specific synthesis information for “3-(4-Cyanophenyl)-2-methyl-1-propene” was not found, a related compound, “triferrocenyl-substituted 1,3,5-triphenylbenzene”, was synthesized in high yield .
Molecular Structure Analysis
The molecular structure of “N-BOC-3-(4-Cyanophenyl)oxaziridine” was confirmed by NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-Cyanophenyl)acrylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.4±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .
科学的研究の応用
1. Organotin (IV) Carboxylates Synthesis
- Summary of Application : A series of six organotin (IV) carboxylates, where L = 3-(4-cyanophenyl) acrylic acid, have been synthesized . These compounds have been studied due to their biocidal, pharmaceutical, and catalytic properties .
- Methods of Application : The complexes were synthesized and characterized by elemental analysis, FT-IR, and NMR (1H, 13C) .
- Results or Outcomes : The complexes were screened for antimicrobial activities and cytotoxicity. The results showed significant activity with few exceptions . The catalytic activity of complexes was assessed in the transesterification reaction of Brassica campestris oil (triglycerides) to produce biodiesel (fatty acid methyl esters). The results showed that triorganotin (IV) complexes exhibited good catalytic activity than their di-analogues .
2. Synthesis of Aromatase Inhibitors
- Summary of Application : Racemic 3-amino-3-(4-cyanophenyl)propionic acid, a β-amino acid derivative, is used in the synthesis of aromatase inhibitors, antagonists of the Bradykinin B1 receptor, and TNFα inhibitors .
3. Synthesis of Fluorescent Materials
- Summary of Application : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed, synthesized, and their optical and electrochemical properties were compared .
- Methods of Application : The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results or Outcomes : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A− 1 and displayed emission colors from blue to green and yellowish green .
4. Structural Investigation of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) Copolymers
- Summary of Application : A detailed structural characterization of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA .
- Methods of Application : The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .
- Results or Outcomes : While the P (CPPHMA) homopolymer exhibits a smectic A phase, copolymers having CPPHMA comonomer content of 79 mol% and higher show weak liquid crystalline behavior .
5. Selective Detection of Cyanide Ion
- Summary of Application : 4,4′-bis-[3-(4-cyanophenyl)thiourea]diphenyl sulfide 6 and 4,4′-bis-[3-(3-cyanophenyl)thiourea]diphenyl sulfide 9 exhibited selective detection of cyanide by the naked-eye as well as by UV-Vis spectroscopy .
6. Synthesis of Fluorescent Materials
- Summary of Application : Five novel fluorescent materials, containing a strongly electron-donating triphenylamine (TPA) and a bulky tetraphenylethylene (TPE), linked through a thienothiophene, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, and possessing a strongly electron-withdrawing nitrile moiety, were systematically designed, synthesized, and their optical and electrochemical properties were compared .
- Methods of Application : The structure of the main skeleton, 4-thieno[3,2-b]thiophen-3-ylbenzonitrile (TT-CN), along with the structure of its precursor, the monoketone 4-(2-bromoacetyl)-benzonitrile, were clarified by single-crystal X-ray diffraction .
- Results or Outcomes : They exhibited mega Stokes shifts between 113 and 177 nm, except for TT-TPE and TT-CN, and showed positive solvatochromic behavior from blue to orange with increasing solvent polarity and dual emission both at solid-state and in solution . Their OLEDs were fabricated, which had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A− 1 and displayed emission colors from blue to green and yellowish green .
7. Structural Investigation of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) Copolymers
- Summary of Application : A detailed structural characterization of 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) side chain liquid crystal homopolymer and its copolymers with either 4-benzoylphenyl methacrylate (BPMA) or methyl methacylate (MMA) and BPMA .
- Methods of Application : The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .
- Results or Outcomes : While the P (CPPHMA) homopolymer exhibits a smectic A phase, copolymers having CPPHMA comonomer content of 79 mol% and higher show weak liquid crystalline behavior .
8. Selective Detection of Cyanide Ion
Safety And Hazards
特性
IUPAC Name |
4-(2-methylprop-2-enyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEQOGNYHGQAAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539946 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Cyanophenyl)-2-methyl-1-propene | |
CAS RN |
97780-97-7 |
Source


|
| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

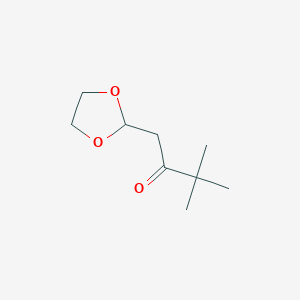
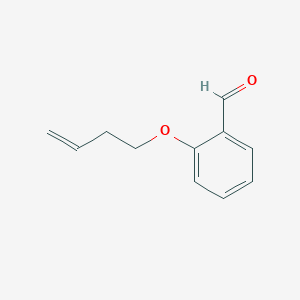
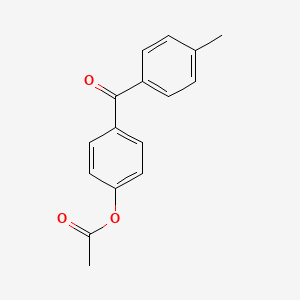
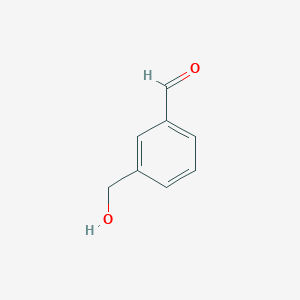
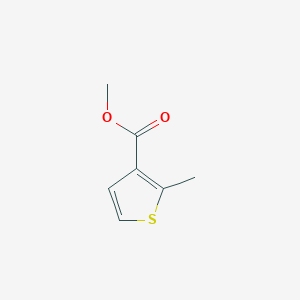
![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)
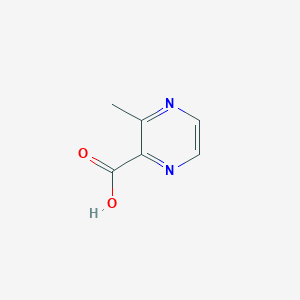
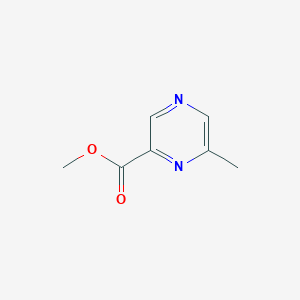
![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)
![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)
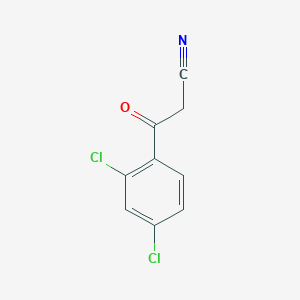
![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)
